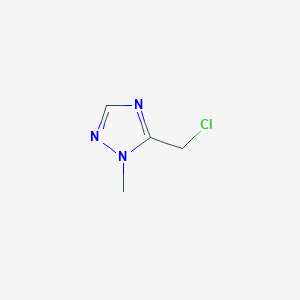
N-(4-Ethylcyclohexane-1-carbonyl)-D-phenylalanine
Vue d'ensemble
Description
N-(4-Ethylcyclohexane-1-carbonyl)-D-phenylalanine is a derivative of phenylalanine, an amino acid, which has been modified by the introduction of a cyclohexylcarbonyl group. This modification is significant in the field of medicinal chemistry, as it has been shown to impart hypoglycemic activity to the compound. The structural analogues of this compound have been synthesized and evaluated, demonstrating the importance of the three-dimensional structure of the acyl moiety for biological activity .
Synthesis Analysis
The synthesis of related compounds involves the modification of the phenylalanine moiety and the acyl group. For instance, a highly active compound, N-[(trans-4-isopropylcyclohexyl)carbonyl]-D-phen
Applications De Recherche Scientifique
Conformational Analysis and Molecular Interactions
The research on analogues of N-(4-Ethylcyclohexane-1-carbonyl)-D-phenylalanine, such as 1-amino-2-phenylcyclohexanecarboxylic acid, provides insights into the intrinsic conformational preferences of these compounds. These studies, conducted through quantum mechanical calculations and solvent influence analysis, shed light on the conformational profile and the interactions of the aromatic pi orbitals with the peptide backbone, highlighting the impact of the environment on these conformations (Alemán et al., 2009).
Synthesis and Structural Analysis
Research on the synthesis of analogues such as N-(cyclohexylcarbonyl)-D-phenylalanine reveals relationships between the three-dimensional structure of the acyl moiety and its biological activity. High-resolution NMR spectroscopy and molecular calculations have been utilized to elucidate the structural requirements for possessing specific biological activities, leading to the development of highly active compounds with potential therapeutic applications (Shinkai et al., 1989).
Gelation Properties in Organic Solvents
The study of synthetic, low molecular mass, self-organizing urethane amides of L-phenylalanine demonstrates the importance of specific structural features for effective gelation in organic solvents. These findings are pivotal for understanding the self-assembly and gelation behaviors of phenylalanine derivatives, which can be applied in various fields including materials science and drug delivery systems (Bhattacharya & Acharya, 1999).
Biosynthesis and Metabolic Fate in Plants
Research on the biosynthesis and metabolic fate of phenylalanine in conifer trees has identified alternative pathways for its synthesis and highlighted its central role in connecting primary and secondary metabolism. This research is crucial for understanding how plants, especially trees, divert carbon into the biosynthesis of phenylpropanoids and other phenylalanine-derived compounds, which are essential for their growth, development, and defense (Pascual et al., 2016).
Propriétés
IUPAC Name |
(2R)-2-[(4-ethylcyclohexanecarbonyl)amino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3/c1-2-13-8-10-15(11-9-13)17(20)19-16(18(21)22)12-14-6-4-3-5-7-14/h3-7,13,15-16H,2,8-12H2,1H3,(H,19,20)(H,21,22)/t13?,15?,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLSFDDAYCLFQJP-AVVWSFFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1CCC(CC1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00557766 | |
| Record name | N-(4-Ethylcyclohexane-1-carbonyl)-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00557766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Ethylcyclohexane-1-carbonyl)-D-phenylalanine | |
CAS RN |
105746-45-0 | |
| Record name | 4-Desisopropyl-4-ethyl nateglinide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105746450 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(4-Ethylcyclohexane-1-carbonyl)-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00557766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-DESISOPROPYL-4-ETHYL NATEGLINIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K4529956QE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[(2r,3s,4r,5r)-5-(6-Aminopurin-9-Yl)-3,4-Dihydroxy-Oxolan-2-Yl]methyl [hydroxy-[[(2r,3s,4r,5s)-3,4,5-Trihydroxyoxolan-2-Yl]methoxy]phosphoryl] Hydrogen Phosphate](/img/structure/B126358.png)








